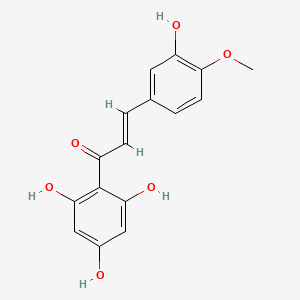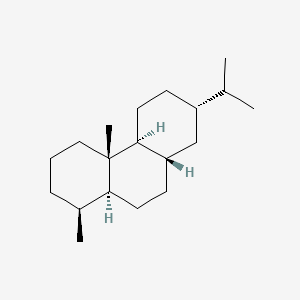
2',4',6',3-四羟基-4-甲氧基查耳酮
描述
2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone , also known as Hesperetin Chalcone , is a natural flavonoid compound. Its chemical formula is C16H14O6 , and it has a molecular weight of 302.28 g/mol . The compound exhibits interesting biological properties and has drawn attention due to its potential health benefits.
Physical And Chemical Properties Analysis
科学研究应用
合成和化学性质:
- 2'-羟基查耳酮环氧化物的合成,包括 2'-羟基-6'-甲氧基查耳酮环氧化物等变体,展示了这些化合物的化学多功能性。这些合成涉及多种方法,包括在酸性条件下去除保护基团 (Adams & Main, 1991)。
- 有关合成红花素苷元 2',3',4,4',6'-五羟基查耳酮及其异构化为不同形式的四羟基黄烷酮的研究,探讨了这些化合物在各个领域的转化和潜在应用 (Obara, Onodera, Kurihara, & Yamamoto, 1978)。
生物活性:
- 某些查耳酮衍生物已经过细胞毒性和潜在抗癌应用的测试。例如,一项关于来自 Syzygium samarangense 的 C-甲基化查耳酮的细胞毒性研究显示对某些癌细胞系具有显着的活性 (Amor 等人,2007)。
- 另一项研究合成了特定的查耳酮衍生物作为针对子宫颈、结肠和乳腺癌细胞系的抗癌活性的候选物,突出了它们的潜在治疗应用 (Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017)。
药理作用:
- 2'-羟基查耳酮衍生物在 RAW 264.7 细胞中抑制脂多糖诱导的可诱导一氧化氮合酶和肿瘤坏死因子-α 的表达,表明这些化合物具有抗炎和免疫调节特性 (Ban 等人,2004)。
光物理性质:
- 2-羟基-4'-甲氧基查耳酮的光致变色系统被确认为具有非破坏性读出能力的潜在光学存储系统,表明其在光子学和数据存储技术中的应用 (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000)。
晶体和分子结构:
- 对查耳酮(如 4-甲氧基查耳酮)的晶体和分子结构的研究有助于我们了解它们的化学行为和在材料科学中的潜在应用 (Rabinovich & Schmidt, 1970)。
属性
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-30-0 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)


![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)








